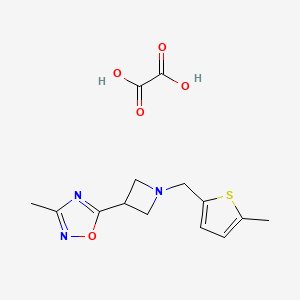
3-Methyl-5-(1-((5-methylthiophen-2-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(1-((5-methylthiophen-2-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C14H17N3O5S and its molecular weight is 339.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Methyl-5-(1-((5-methylthiophen-2-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a compound belonging to the class of 1,2,4-oxadiazoles. This class is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound combines an azetidine ring with a 1,2,4-oxadiazole moiety, which may enhance its pharmacological potential.
Antimicrobial Activity
Research has shown that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have demonstrated that derivatives of 1,2,4-oxadiazoles can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
- Antifungal Activity : Some oxadiazole derivatives have shown efficacy against fungal pathogens by inhibiting key enzymes involved in fungal metabolism .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is supported by its structural characteristics. Oxadiazole derivatives have been linked to reduced inflammation through the inhibition of pro-inflammatory cytokines and pathways .
Anticancer Activity
There is emerging evidence that compounds with the 1,2,4-oxadiazole scaffold possess anticancer properties. These compounds may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cancer progression .
Case Studies and Research Findings
-
Study on Antibacterial Activity :
- A study conducted by Dhumal et al. (2016) evaluated a series of oxadiazole derivatives for their activity against Mycobacterium bovis BCG. The most active compounds demonstrated significant inhibition in both active and dormant states .
- Table 1: Antibacterial Activity of Selected Oxadiazole Derivatives
Compound ID MIC (µg/mL) Activity 8a 4 Strong 8b 8 Moderate -
Inflammation Inhibition Studies :
- Research has indicated that certain oxadiazole derivatives can significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting a robust anti-inflammatory effect .
- Anticancer Mechanism Exploration :
Propriétés
IUPAC Name |
3-methyl-5-[1-[(5-methylthiophen-2-yl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS.C2H2O4/c1-8-3-4-11(17-8)7-15-5-10(6-15)12-13-9(2)14-16-12;3-1(4)2(5)6/h3-4,10H,5-7H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKYODQBYTUBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CC(C2)C3=NC(=NO3)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














